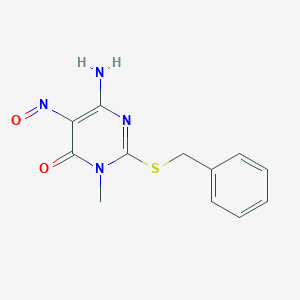![molecular formula C12H13NO2S B372197 3-(Pyrrolidin-1-yl)benzo[b]thiophene 1,1-dioxide](/img/structure/B372197.png)
3-(Pyrrolidin-1-yl)benzo[b]thiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolidin-1-yl)benzo[b]thiophene 1,1-dioxide is an organic compound with the molecular formula C₁₂H₁₃NO₂S It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom
Preparation Methods
The synthesis of 3-(Pyrrolidin-1-yl)benzo[b]thiophene 1,1-dioxide can be achieved through various synthetic routes. One common method involves the reaction of benzothiophene derivatives with pyrrolidine under specific conditions. For instance, the electrochemical synthesis of benzothiophene-1,1-dioxides can be promoted by the reaction of sulfonhydrazides with internal alkynes . This method involves the formation of a quaternary spirocyclization intermediate, leading to the desired product. The reaction is typically carried out using graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature, with Et₄NPF₆ as the electrolyte and HFIP/CH₃NO₂ as the co-solvent .
Chemical Reactions Analysis
3-(Pyrrolidin-1-yl)benzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Pyrrolidin-1-yl)benzo[b]thiophene 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-yl)benzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
3-(Pyrrolidin-1-yl)benzo[b]thiophene 1,1-dioxide can be compared with other benzothiophene derivatives, such as:
- 1-Benzothiophene-3-carboxylic acid
- 1-Benzothiophene-2-carboxamide
- 1-Benzothiophene-3-ylmethanamine These compounds share a similar benzothiophene core but differ in their functional groups and substituents. The uniqueness of this compound lies in its sulfone group and pyrrolidine ring, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C12H13NO2S |
|---|---|
Molecular Weight |
235.3g/mol |
IUPAC Name |
3-pyrrolidin-1-yl-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C12H13NO2S/c14-16(15)9-11(13-7-3-4-8-13)10-5-1-2-6-12(10)16/h1-2,5-6,9H,3-4,7-8H2 |
InChI Key |
BXAXDAGYMSTWSX-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CS(=O)(=O)C3=CC=CC=C32 |
Canonical SMILES |
C1CCN(C1)C2=CS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-6-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-4-one](/img/structure/B372115.png)
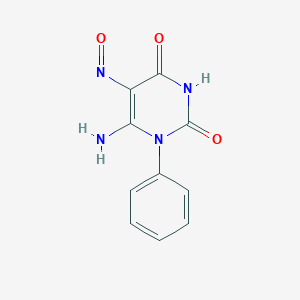
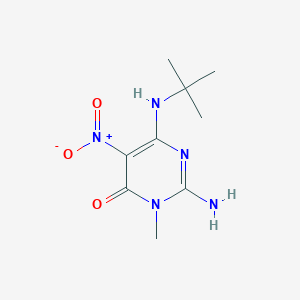
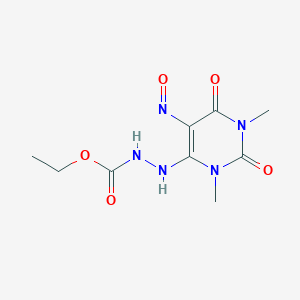


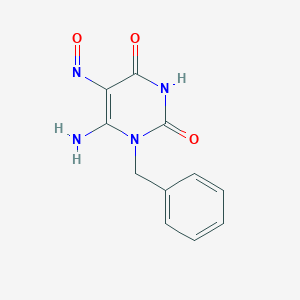
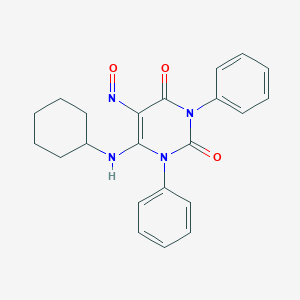
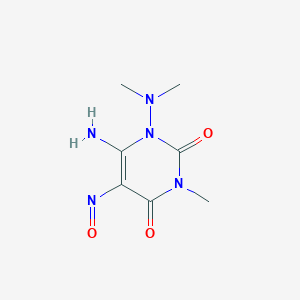
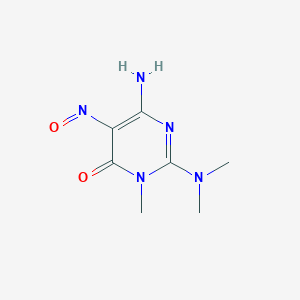
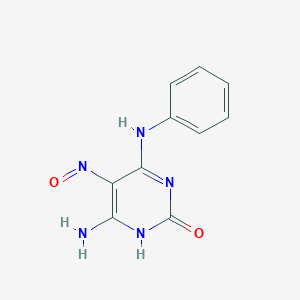
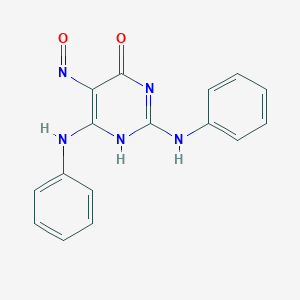
![N-[2-amino-6-(benzoylamino)-5-nitrosopyrimidin-4-yl]benzamide](/img/structure/B372139.png)
